molecular formula C16H21N3O2S B7634998 1-(1-Benzylpyrazol-4-yl)sulfonylazepane

1-(1-Benzylpyrazol-4-yl)sulfonylazepane

Cat. No. B7634998
M. Wt: 319.4 g/mol
InChI Key: QGURPTPGVCWWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzylpyrazol-4-yl)sulfonylazepane, also known as BZA or Bz-423, is a small molecule that has been extensively studied for its potential therapeutic applications. BZA has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and immune-modulatory effects. In

Scientific Research Applications

1-(1-Benzylpyrazol-4-yl)sulfonylazepane has been found to have a wide range of biological activities, making it a promising candidate for therapeutic applications. 1-(1-Benzylpyrazol-4-yl)sulfonylazepane has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(1-Benzylpyrazol-4-yl)sulfonylazepane has also been found to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells. Additionally, 1-(1-Benzylpyrazol-4-yl)sulfonylazepane has been shown to have immune-modulatory effects, regulating the activity of immune cells such as T cells and macrophages.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpyrazol-4-yl)sulfonylazepane is not fully understood, but it is thought to act through the inhibition of the mitochondrial enzyme, NADH:ubiquinone oxidoreductase (complex I). This inhibition leads to a decrease in mitochondrial respiration and ATP production, which in turn leads to the activation of the AMP-activated protein kinase (AMPK) pathway. Activation of the AMPK pathway has been linked to many of the biological effects of 1-(1-Benzylpyrazol-4-yl)sulfonylazepane, including its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
1-(1-Benzylpyrazol-4-yl)sulfonylazepane has been found to have a wide range of biochemical and physiological effects. 1-(1-Benzylpyrazol-4-yl)sulfonylazepane has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a transcription factor that plays a key role in inflammation. 1-(1-Benzylpyrazol-4-yl)sulfonylazepane has also been found to induce apoptosis in cancer cells, leading to a decrease in cell proliferation and tumor growth. Additionally, 1-(1-Benzylpyrazol-4-yl)sulfonylazepane has been shown to regulate the activity of immune cells such as T cells and macrophages, leading to immune-modulatory effects.

Advantages and Limitations for Lab Experiments

1-(1-Benzylpyrazol-4-yl)sulfonylazepane has several advantages for use in lab experiments. 1-(1-Benzylpyrazol-4-yl)sulfonylazepane is a small molecule that is easily synthesized and can be obtained in large quantities. 1-(1-Benzylpyrazol-4-yl)sulfonylazepane has also been extensively studied, with many of its biological effects and mechanisms of action well-characterized. However, there are also limitations to the use of 1-(1-Benzylpyrazol-4-yl)sulfonylazepane in lab experiments. 1-(1-Benzylpyrazol-4-yl)sulfonylazepane has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, 1-(1-Benzylpyrazol-4-yl)sulfonylazepane has been found to have cytotoxic effects at high concentrations, which can limit its use in some cell-based assays.

Future Directions

There are several future directions for the study of 1-(1-Benzylpyrazol-4-yl)sulfonylazepane. One area of research is the development of 1-(1-Benzylpyrazol-4-yl)sulfonylazepane derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific targets of 1-(1-Benzylpyrazol-4-yl)sulfonylazepane within the mitochondrial complex I. Additionally, the use of 1-(1-Benzylpyrazol-4-yl)sulfonylazepane in combination with other therapeutic agents is an area of research that holds promise for the treatment of a wide range of diseases. Finally, the use of 1-(1-Benzylpyrazol-4-yl)sulfonylazepane in animal models of disease is an area of research that will provide important insights into the potential therapeutic applications of this molecule.

Synthesis Methods

1-(1-Benzylpyrazol-4-yl)sulfonylazepane is synthesized through a multi-step process, starting with the reaction of 1-benzyl-4-chloropyrazole with sodium azide. This is followed by the reaction of the resulting azide with sodium methoxide to form the corresponding methoxy derivative, which is then treated with para-toluenesulfonyl chloride to generate 1-(1-Benzylpyrazol-4-yl)sulfonylazepane.

properties

IUPAC Name

1-(1-benzylpyrazol-4-yl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c20-22(21,19-10-6-1-2-7-11-19)16-12-17-18(14-16)13-15-8-4-3-5-9-15/h3-5,8-9,12,14H,1-2,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGURPTPGVCWWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzylpyrazol-4-yl)sulfonylazepane

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